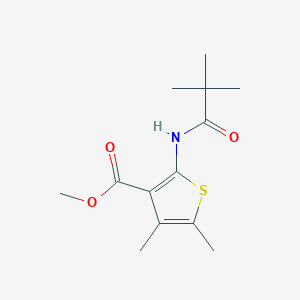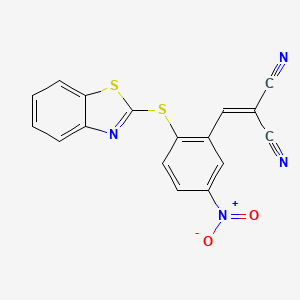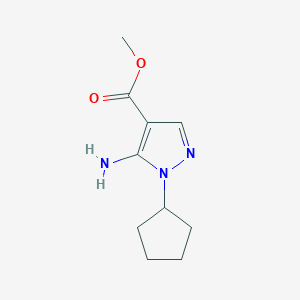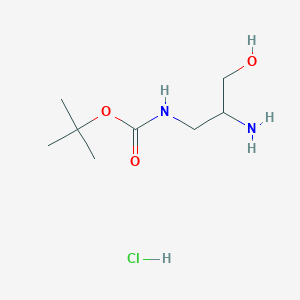![molecular formula C13H15ClF3NO B2869508 2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397220-62-0](/img/structure/B2869508.png)
2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as CF3-AMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a useful tool in biochemical and physiological research. CF3-AMBA is a member of the phenylacetamide family, which is characterized by its high lipophilicity and ability to cross the blood-brain barrier.
Mecanismo De Acción
CF3-AMBA acts as a positive allosteric modulator of the GABAA receptor α5 subunit, which enhances the receptor's sensitivity to the neurotransmitter GABA. This increased sensitivity results in an increase in the inhibitory activity of the GABAA receptor, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
CF3-AMBA has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, CF3-AMBA has been found to reduce anxiety-like behavior in rodents, suggesting a potential therapeutic use in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CF3-AMBA is its high selectivity for the α5 subunit of the GABAA receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of CF3-AMBA is its lipophilicity, which can lead to non-specific binding and off-target effects.
Direcciones Futuras
There are several potential future directions for research on CF3-AMBA. One area of interest is the role of the α5 subunit in the development of epilepsy. CF3-AMBA has been shown to reduce seizure activity in animal models of epilepsy, suggesting a potential therapeutic use in the treatment of this condition. Another area of interest is the potential use of CF3-AMBA as a tool for studying the role of the GABAA receptor in the development of addiction and substance abuse disorders. Finally, further research is needed to better understand the pharmacokinetics and toxicity of CF3-AMBA in order to assess its potential for clinical use.
Métodos De Síntesis
The synthesis of CF3-AMBA involves the reaction of 4-trifluoromethylphenylacetic acid with isobutyl chloroformate in the presence of triethylamine to form the corresponding mixed anhydride. This mixed anhydride is then reacted with 2-amino-2-methyl-1-propanol to yield CF3-AMBA.
Aplicaciones Científicas De Investigación
CF3-AMBA has been found to be a useful tool in studying the function of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. CF3-AMBA has been shown to selectively bind to the α5 subunit of the GABAA receptor, which is highly expressed in the hippocampus region of the brain. This selectivity makes CF3-AMBA a valuable tool for studying the role of the α5 subunit in cognitive processes such as learning and memory.
Propiedades
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-9(2)8-18(12(19)7-14)11-5-3-10(4-6-11)13(15,16)17/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGDNOYBYXKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416861 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)
![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)



![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)


